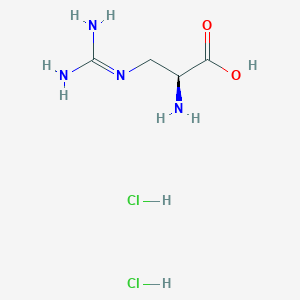

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., amino acid, alkaloid, etc.). It may also include information about where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps and different reagents .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how it behaves as a part of larger molecules .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, etc. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用

Crystal Structure and Vibrational Analysis

The compound (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (HAGP) is an unnatural homologue of L-arginine. Research by Rejnhardt and Daszkiewicz (2020) synthesized isostructural salts of HAGP and analyzed their crystal structures. These salts exhibit orthorhombic symmetry and a complex hydrogen bonding network. Their crystallographic analysis offers insights into the structural intricacies of such compounds (Rejnhardt & Daszkiewicz, 2020).

Synthesis and Biological Activity

Research into the synthesis and biological activity of analogues of 3-guanidinopropionic acid, a compound closely related to (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, has been conducted. Larsen et al. (2001) explored structural modifications of this compound to identify new entities with antidiabetic potency without susceptibility to creatine-like metabolism. This research enhances our understanding of the molecular structure and potential applications in metabolic diseases (Larsen et al., 2001).

Synthesis of Arginine Analogs

Takagi, Tsukatani, and Hayashi (1959) investigated the synthesis of DL-2-Amino-3-guanidinopropionic acid, a derivative of the compound , from DL-2, 3-diaminoprorionic acid. This research provides valuable information on the synthetic pathways and chemical properties of arginine analogs, including (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (Takagi et al., 1959).

Proton Affinity Analysis

Rožman (2012) conducted a study on the proton affinities of several arginine homologues and analogues, including 2-amino-3-guanidinopropionic acid. This research is significant in understanding the chemical behavior and potential applications of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride in different biological and chemical environments (Rožman, 2012).

Other Related Research

- Yin et al. (2004) explored the formation of the nonproteinogenic amino acid 2S,3R-Capreomycidine, derived from arginine, highlighting the compound's role in antitubercular peptide antibiotics (Yin et al., 2004).

- Thoen, Morales-Ramos, and Lipton (2002) synthesized novel amino acid residues, including derivatives similar to (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, for use in cyclic depsipeptides (Thoen et al., 2002).

- Ostojić, Stojanović, and Olcina (2015) studied the oxidant-antioxidant capacity of dietary guanidinoacetic acid, providing insights into the nutritional and biochemical properties of guanidine derivatives (Ostojić et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.2ClH/c5-2(3(9)10)1-8-4(6)7;;/h2H,1,5H2,(H,9,10)(H4,6,7,8);2*1H/t2-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLRUXYCKZCLBT-JIZZDEOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)